AZ513

Enzymology Pharmacology Endocannabinoid Signaling

Select AZ513 for its unique reversible, noncompetitive FAAH inhibition, enabling controlled washout and enzyme recovery studies impossible with irreversible inhibitors. Its 20-fold selectivity (rat IC50=27nM vs human IC50=551nM) allows precise species-targeted experiments in humanized or xenograft models, providing cleaner data interpretation than pan-inhibitors.

Molecular Formula C14H9Cl2N3O
Molecular Weight 306.1 g/mol
CAS No. 1335231-15-6
Cat. No. B12039396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ513
CAS1335231-15-6
Molecular FormulaC14H9Cl2N3O
Molecular Weight306.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CN=C3C(=C2)C=CN3
InChIInChI=1S/C14H9Cl2N3O/c15-11-3-1-2-10(12(11)16)14(20)19-9-6-8-4-5-17-13(8)18-7-9/h1-7H,(H,17,18)(H,19,20)
InChIKeySIMLBFHHXAMGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-N-(1H-pyrrolo(2,3-b)pyridin-5-yl)benzamide (AZ513): A Reversible, Noncompetitive FAAH Inhibitor for Mechanistic Studies and Species-Specific Profiling


2,3-Dichloro-N-(1H-pyrrolo(2,3-b)pyridin-5-yl)benzamide, commonly designated AZ513 (CAS 1335231-15-6), is a synthetic small molecule belonging to the pyrrolo[2,3-b]pyridine benzamide class. It functions as a reversible, noncompetitive inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids such as anandamide [1]. Unlike many well-characterized FAAH inhibitors that operate via covalent, irreversible mechanisms, AZ513 is distinguished by its noncovalent, reversible binding mode and its interaction at a site distinct from the catalytic serine [1].

Why a Generic FAAH Inhibitor Cannot Replace 2,3-Dichloro-N-(1H-pyrrolo(2,3-b)pyridin-5-yl)benzamide (AZ513) in Research


Substituting a generic FAAH inhibitor for 2,3-dichloro-N-(1H-pyrrolo(2,3-b)pyridin-5-yl)benzamide (AZ513) in a research program can fundamentally alter experimental outcomes and data interpretation. The FAAH inhibitor class is exceptionally heterogeneous; critical distinctions in binding kinetics (reversible vs. irreversible), inhibition modality (competitive vs. noncompetitive), and species selectivity can drastically affect downstream cellular and in vivo phenotypes [1]. For instance, irreversible, covalent inhibitors like URB-597 or PF-04457845 may induce prolonged enzyme inactivation and distinct compensatory mechanisms, whereas AZ513's noncovalent, noncompetitive profile offers a different pharmacological signature [1][2]. Furthermore, the pronounced 20-fold difference in potency between rat and human FAAH for AZ513 [1] starkly contrasts with pan-species inhibitors like PF-04457845 [2], making data cross-translation between rodent models and human systems highly unreliable without compound-specific consideration.

Quantitative Differentiation of 2,3-Dichloro-N-(1H-pyrrolo(2,3-b)pyridin-5-yl)benzamide (AZ513) Against Key FAAH Inhibitor Comparators


Unique Reversible and Noncompetitive Inhibition Mechanism vs. Covalent, Irreversible Inhibitors

AZ513 exhibits a reversible and noncompetitive inhibition mechanism, which is a critical biochemical distinction from the majority of potent FAAH inhibitors that act via covalent, irreversible modification of the active-site serine. In enzyme cross-competition assays, AZ513 did not compete with OL-135 (a catalytic site binder), confirming its allosteric, noncompetitive mode of action [1]. This contrasts sharply with URB-597 and PF-04457845, which are characterized as irreversible, covalent inhibitors that carbamylate the enzyme's active site [2].

Enzymology Pharmacology Endocannabinoid Signaling

Pronounced Species-Selective Potency (Rat vs. Human) vs. Pan-Species FAAH Inhibitors

AZ513 displays a striking 20-fold difference in potency between rat and human FAAH (rat IC50 = 27 nM; human IC50 = 551 nM) [1]. This pronounced species selectivity is a defining feature not observed in pan-species FAAH inhibitors such as PF-04457845, which exhibits nearly equipotent activity on both rat and human enzymes (rFAAH IC50 = 7.4 nM; hFAAH IC50 = 7.2 nM) [2].

Species Selectivity Preclinical Modeling Translational Pharmacology

Favorable Selectivity Profile Against Off-Target Serine Hydrolases vs. Broader-Acting Inhibitors

AZ513 exhibits a clean selectivity profile, showing no detectable inhibition (inactive at 10 μM) against the serine hydrolases acetylcholinesterase, thrombin, and trypsin [1]. This contrasts with dual FAAH/MAGL inhibitors like JZL 195, which potently inhibits both FAAH (IC50 = 2 nM) and MAGL (IC50 = 4 nM) , and AM4302, which blocks both FAAH and MAGL with comparable potencies [2].

Target Selectivity Off-Target Profiling Serine Hydrolase

Cell-Permeant Activity in Human FAAH-Transfected Cells vs. Potency Gap in Cell-Free Systems

AZ513 demonstrates good cell penetration, inhibiting anandamide hydrolysis in human FAAH-transfected HEK293 cells with an IC50 of 360 nM [1]. This cellular potency is comparable to its biochemical IC50 on human FAAH (551 nM), indicating efficient intracellular target engagement. In contrast, some FAAH inhibitors exhibit a larger disconnect between biochemical and cellular potency due to poor membrane permeability or intracellular protein binding.

Cell Permeability Cellular Pharmacology Target Engagement

Optimal Research and Industrial Applications for 2,3-Dichloro-N-(1H-pyrrolo(2,3-b)pyridin-5-yl)benzamide (AZ513)


Mechanistic Studies of Reversible vs. Irreversible FAAH Inhibition

AZ513 is ideally suited for head-to-head comparative studies investigating the differential cellular and in vivo consequences of reversible, noncompetitive FAAH inhibition versus irreversible, covalent inhibition. Its well-characterized noncovalent binding mode allows for controlled washout experiments and the study of enzyme recovery kinetics, which are impossible with irreversible inhibitors like PF-04457845 or URB-597 . Such studies are critical for deconvoluting the temporal dynamics of endocannabinoid signaling and for designing therapeutic strategies that require transient FAAH modulation.

Species-Selective Pharmacology and Rodent-to-Human Translational Bridging

The pronounced 20-fold difference in potency between rat (IC50 = 27 nM) and human (IC50 = 551 nM) FAAH makes AZ513 an essential tool for experiments requiring differential targeting of rodent versus human FAAH. This is particularly valuable in xenotransplantation models, humanized mouse studies, or ex vivo tissue assays where selective inhibition of one species' enzyme is desired. In contrast, pan-species inhibitors like PF-04457845 cannot provide this level of species discrimination, limiting their utility in such nuanced experimental designs.

Clean Phenotypic Screening and Target Deconvolution in Endocannabinoid Research

AZ513's favorable selectivity profile, characterized by inactivity at 10 μM against acetylcholinesterase, thrombin, and trypsin , renders it a superior choice for phenotypic screening and target deconvolution studies aimed at isolating FAAH-specific contributions. Its lack of activity against MAGL distinguishes it from dual inhibitors like JZL 195 and AM4302 , allowing researchers to confidently attribute observed phenotypic changes to FAAH inhibition alone, thereby reducing the risk of confounding off-target effects and streamlining the interpretation of complex biological data.

Cell-Based Target Engagement and Pharmacodynamic Assays

Given its demonstrated cell-permeant activity in human FAAH-transfected HEK293 cells (IC50 = 360 nM) , AZ513 is an excellent candidate for cell-based target engagement assays and pharmacodynamic studies. The minimal shift between biochemical and cellular potency ensures that observed effects are directly attributable to FAAH inhibition rather than artifacts of poor intracellular accumulation. This property makes AZ513 a reliable reference compound for validating cellular assays designed to screen for novel FAAH modulators or to study the endogenous role of FAAH in cell signaling pathways.

Quote Request

Request a Quote for AZ513

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.